3-Methyl-5-nitroindolin-2-one
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Overview
Description
3-Methyl-5-nitroindolin-2-one is a compound belonging to the indolin-2-one family, characterized by a nitro group at the 5-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-nitroindolin-2-one typically involves the nitration of 3-methylindolin-2-one. The process begins with the preparation of 3-methylindolin-2-one, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-nitroindolin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-Methyl-5-aminoindolin-2-one.
Substitution: Various substituted indolin-2-one derivatives.
Oxidation: 3-Carboxy-5-nitroindolin-2-one.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitroindolin-2-one involves multiple pathways:
Antibacterial Activity: The compound exerts its antibacterial effects by inhibiting topoisomerase IV, an essential enzyme for DNA replication in bacteria.
Antitumor Activity: The compound interferes with protein tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell growth and division.
Comparison with Similar Compounds
3-Methyl-5-nitroindolin-2-one can be compared with other indolin-2-one derivatives:
3-Methylindolin-2-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitroindolin-2-one: Lacks the methyl group, which may affect its solubility and interaction with biological targets.
3,5-Dimethylindolin-2-one: Contains an additional methyl group, which can influence its steric properties and reactivity.
The unique combination of the nitro and methyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-5-nitro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-7-4-6(11(13)14)2-3-8(7)10-9(5)12/h2-5H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXCCGPYPOJREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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